2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13767543
Molecular Formula: C11H16F3NO3
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16F3NO3 |
|---|---|
| Molecular Weight | 267.24 g/mol |
| IUPAC Name | tert-butyl 2-oxo-4-(trifluoromethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(6-8(15)16)11(12,13)14/h7H,4-6H2,1-3H3 |
| Standard InChI Key | MROCKLUQRRDBJK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1=O)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic organic compound with the systematic name reflecting its piperidine backbone, ketone group at position 2, trifluoromethyl substituent at position 4, and a tert-butoxycarbonyl (Boc) protecting group. The CAS registry number 911634-72-5 uniquely identifies this compound .
Table 1: Fundamental chemical properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₆F₃NO₃ |
| Molecular weight | 267.24 g/mol |
| CAS number | 911634-72-5 |
The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic reactions, while the electron-withdrawing trifluoromethyl group influences reactivity and metabolic stability .
Structural Analysis
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl piperidine carboxylates typically involves multi-step sequences. For example, a related compound, N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, was synthesized via palladium-mediated cyanation and BH₃·THF reduction . While the exact route for 2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester is unspecified, plausible steps include:
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Piperidine ring formation: Cyclization of aminocarbonyl precursors.
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Trifluoromethylation: Introduction of CF₃ via electrophilic or nucleophilic agents.
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Boc protection: Reaction with di-tert-butyl dicarbonate under basic conditions .
Optimization Challenges
Steric hindrance from the tert-butyl group and the electron-deficient trifluoromethyl moiety may necessitate tailored reaction conditions. In analogous syntheses, larger alkyl groups at position 4 improved regioselectivity during coupling reactions .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The Boc-protected piperidine scaffold is a cornerstone in drug discovery. For instance, compounds like 2-Oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic acid (PubChem CID 117607537) demonstrate the pharmacological relevance of trifluoromethyl-piperidine derivatives . The target compound’s structure positions it as a precursor for kinase inhibitors or G-protein-coupled receptor modulators.
Metabolic and Pharmacokinetic Considerations
Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation, while the Boc group facilitates controlled deprotection during prodrug synthesis . These features align with trends in developing orally bioavailable therapeutics.
Future Research Directions
Structural Characterization
Prioritizing X-ray diffraction studies would elucidate bond lengths and angles, aiding in computational drug design. The methodology applied to analogous compounds could be adapted using single-crystal samples.
Biological Screening
Collaborative efforts with pharmaceutical entities could screen this compound against disease-relevant targets (e.g., proteases, phosphodiesterases) to identify lead candidates.
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